Methyl 3-ethylcyclobutene-1-carboxylate
Description
Methyl 3-ethylcyclobutene-1-carboxylate is a cyclobutene derivative featuring a strained four-membered ring with an ethyl substituent at the 3-position and a methyl ester group at the 1-position. Its unique structure confers distinct reactivity and physicochemical properties, making it a compound of interest in organic synthesis and materials science. Cyclobutene esters are often studied for their ring-strain-driven reactivity, which enables participation in [2+2] cycloadditions and other ring-opening transformations.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 3-ethylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-3-6-4-7(5-6)8(9)10-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
AKESCXHQZRTJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethylcyclobutene-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of ethyl-substituted alkenes with appropriate reagents can lead to the formation of the cyclobutene ring. The esterification of the resulting cyclobutene derivative with methanol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethylcyclobutene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethyl group or the ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-ethylcyclobutene-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-ethylcyclobutene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Cyclobutene Carboxylates
- Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (): Structural Differences: The 3-position substituent is a dimethyl group instead of ethyl. Reactivity: Dimethyl substitution may stabilize the ring against thermal decomposition but could limit accessibility for certain reactions (e.g., electrophilic additions). Applications: Similar to the ethyl variant, it is used in studies of strained-ring systems but with distinct regioselectivity in reactions due to substituent effects.
Larger Cyclic Esters
- Sandaracopimaric Acid Methyl Ester (): Structural Differences: A diterpene methyl ester with a fused tricyclic framework, contrasting sharply with the monocyclic cyclobutene system. Physicochemical Properties: Higher molecular weight (C₂₀H₃₀O₂ vs. C₈H₁₂O₂ for the cyclobutene ester) and lower volatility due to increased hydrophobicity. Biological Relevance: Found in plant resins, it exhibits antimicrobial properties, whereas cyclobutene esters are primarily synthetic intermediates.
- Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride (): Functional Groups: Incorporates an amino group, enabling hydrogen bonding and salt formation (e.g., hydrochloride). Applications: Used in pharmaceutical synthesis (e.g., as a building block for kinase inhibitors), unlike the purely hydrocarbon-substituted ethylcyclobutene ester.
Linear and Acyclic Methyl Esters
- Thermal Stability: Higher stability due to the absence of ring strain but lower reactivity in cycloadditions. Industrial Use: Common in biodiesel production, contrasting with the cyclobutene ester’s niche in synthetic chemistry.
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Size | Boiling Point (°C, est.) |
|---|---|---|---|---|---|
| Methyl 3-ethylcyclobutene-1-carboxylate | C₈H₁₂O₂ | 140.18 | Ethyl, methyl ester | 4 | ~150–160 (est.) |
| Methyl 3,3-dimethylcyclobutene-1-carboxylate | C₈H₁₂O₂ | 140.18 | Dimethyl, methyl ester | 4 | ~160–170 (est.) |
| Sandaracopimaric Acid Methyl Ester | C₂₁H₃₂O₂ | 316.48 | Tricyclic diterpene | N/A | >300 |
| trans-13-Octadecenoic Acid Methyl Ester | C₁₉H₃₆O₂ | 296.49 | Unsaturated C18 chain | N/A | ~310–320 |
Table 2: Reactivity Comparison
| Compound Type | Ring Strain | Preferred Reactions | Example Reaction Partners |
|---|---|---|---|
| Cyclobutene esters (e.g., Methyl 3-ethyl) | High | [2+2] Cycloadditions, ring-opening | Alkenes, dienophiles |
| Diterpene esters (e.g., Sandaracopimaric) | None | Ester hydrolysis, oxidation | Acids, peroxides |
| Linear fatty acid esters | None | Transesterification, hydrogenation | Methanol, H₂ |
Analytical Characterization Insights
- NMR and FTIR : Cyclobutene esters like this compound exhibit distinct ¹H NMR signals for the strained olefinic protons (δ ~5.5–6.5 ppm) and ester carbonyl IR stretches (~1720 cm⁻¹), as seen in analogous methyl esters ().


- Chromatography : Gas chromatography (GC) traces for cyclic esters (e.g., ) show retention times influenced by ring size and substituent bulk, with cyclobutene derivatives eluting earlier than larger-ring analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


